molecular formula C7H10N2 B588168 3,4-Diaminotoluene-d6 CAS No. 1246820-57-4

3,4-Diaminotoluene-d6

Cat. No.: B588168
CAS No.: 1246820-57-4
M. Wt: 128.208
InChI Key: DGRGLKZMKWPMOH-RLTMCGQMSA-N
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Description

3,4-Diaminotoluene-d6 is a deuterated form of 3,4-diaminotoluene, an organic compound with the formula (CH3)C6H3(NH2)2. This compound is a derivative of toluene, where two amino groups are substituted at the 3rd and 4th positions of the benzene ring. The deuterated form, this compound, is used in various scientific research applications due to its unique properties, including its stability and isotopic labeling, which makes it useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

Target of Action

3,4-Diaminotoluene-d6, also known as 3,4-DAT, is an organic compound primarily used as a coreactant or raw material in the production of dyes, corrosion inhibitors, and rubber antioxidants . Its specific chemical properties and versatility make it essential in various industrial applications .

Mode of Action

For instance, it neutralizes acids in exothermic reactions to form salts plus water . It may also be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Biochemical Pathways

It has been observed that this compound exhibits promising capacity in treating aniline and 3,4-diaminotoluene as representative amine organic contaminants . The removal reaction involves multiple diffusion driving forces and micro-mechanisms .

Pharmacokinetics

It is known that 3,4-dat is a solid substance with a boiling point of 155-156 °c/18 mmhg and a melting point of 87-89 °c .

Result of Action

It is known to be toxic by ingestion and inhalation and can cause irritation to the skin and eyes . When heated to high temperatures, it decomposes to emit toxic oxides of nitrogen .

Action Environment

The action, efficacy, and stability of 3,4-DAT can be influenced by various environmental factors. For instance, it is insoluble in water , which could affect its distribution and action in aquatic environments. Furthermore, it can react with strong reducing agents, such as hydrides, to generate flammable gaseous hydrogen .

Biochemical Analysis

Biochemical Properties

It is known that 3,4-Diaminotoluene, a related compound, can participate in various biochemical reactions

Cellular Effects

The cellular effects of 3,4-Diaminotoluene-d6 are not well studied. It is known that 3,4-Diaminotoluene can cause genetic defects and is harmful if swallowed . It can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 3,4-Diaminotoluene can form complexes with various metals such as Mn, Fe, Co, Ni, Cu, and Zn . This suggests that this compound may also have the ability to bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 3,4-Diaminotoluene exhibits fluorescence intensity, indicating that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. It is known that 3,4-Diaminotoluene can cause serious side effects in humans, suggesting that it may also have toxic or adverse effects at high doses in animal models .

Metabolic Pathways

It is known that 3,4-Diaminotoluene can interact with enzymes or cofactors .

Transport and Distribution

It is known that 3,4-Diaminotoluene can be transported and distributed within cells .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well studied. It is known that 3,4-Diaminotoluene can interact with various subcellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diaminotoluene-d6 typically involves the hydrogenation reduction of o-nitro-p-toluidine. The process is carried out under the action of a catalyst and an alcohol solvent. The reaction conditions include a temperature range of 65-85°C and a pressure of 1.0-4.0 MPa. The weight ratio of the solvent to o-nitro-p-toluidine is maintained between 1.5:1 to 3:1 .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar hydrogenation reduction process. The use of efficient catalysts and optimized reaction conditions ensures high purity (99.5%) and yield (96%-97%) of the final product. This method is preferred over traditional sodium sulfide and ferrous powder reduction processes due to its shorter synthesis route, reduced wastewater generation, and stable product quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Diaminotoluene-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in substitution reactions, forming derivatives such as Schiff bases.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Diaminotoluene-d6 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diaminotoluene
  • 4-Methyl-o-phenylenediamine
  • 4-Nitro-o-phenylenediamine
  • 4,5-Dimethyl-1,2-phenylenediamine
  • 3,3′-Diaminobenzidine

Uniqueness

3,4-Diaminotoluene-d6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the stability and provides distinct spectroscopic signatures, making it valuable for detailed molecular studies.

Properties

IUPAC Name

3,4,6-trideuterio-5-(trideuteriomethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3/i1D3,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRGLKZMKWPMOH-RLTMCGQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])N)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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